![molecular formula C12H18ClN3 B1399052 {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249384-70-0](/img/structure/B1399052.png)
{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
The compound {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine
is also known as N-[(6-Chloropyridin-3-yl)Methyl]Methylamine
. It has a molecular formula of C7H9ClN2
and a molecular weight of 156.61
.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyridine ring via a methylene bridge. The pyridine ring has a chlorine atom at the 6th position .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of236.9±25.0 °C
and a predicted density of 1.149±0.06 g/cm3
. It is soluble in DMSO and methanol . The compound is a solid at room temperature .
Scientific Research Applications
Asymmetric Synthesis Applications
- Synthesis of 2-(1-Aminoalkyl)piperidines : This compound is used in asymmetric synthesis to create a series of 2-(1-aminoalkyl) piperidines, demonstrating its utility in producing diverse piperidine derivatives with potential pharmacological applications. This synthesis involves reduction and hydrogenolysis processes, illustrating the compound's versatility in chemical transformations (Froelich et al., 1996).
Schiff Base Synthesis and Anticonvulsant Properties
- Synthesis of Heterocyclic Schiff Bases : A series of novel Schiff bases of 3-aminomethyl pyridine, a structurally related compound, have been synthesized, demonstrating the potential of these compounds in medicinal chemistry, particularly for their anticonvulsant properties. This highlights the role of the compound in the development of new pharmacologically active agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Therapy
- Iron(III) Complexes for Photocytotoxicity : The compound's derivatives have been used in the synthesis of Iron(III) complexes that show remarkable photocytotoxic properties in red light, making them potential candidates for cancer therapy through targeted cellular imaging and treatment (Basu et al., 2014).
Applications in Bone Disorder Treatment
- Small Molecule Leads for Bone Disorders : Derivatives of the compound have been identified as potential treatments for bone disorders, targeting the Wnt beta-catenin cellular messaging system. This highlights its relevance in therapeutic applications for bone health (Pelletier et al., 2009).
Development of Antidepressant Agents
- Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of the compound have shown potential as "biased agonists" of serotonin 5-HT1A receptors, indicating its significance in the development of new antidepressant drugs with robust activity (Sniecikowska et al., 2019).
Antiosteoclast and Osteoblast Activity
- Synthesis and Antiosteoclast Activity : The compound's derivatives have shown antiosteoclast and osteoblast activity, implying its usefulness in the development of treatments for bone-related diseases (Reddy et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYFDHSTYQBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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